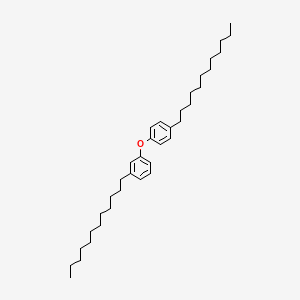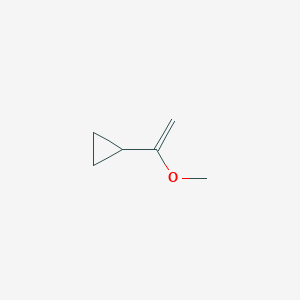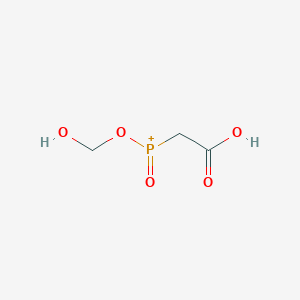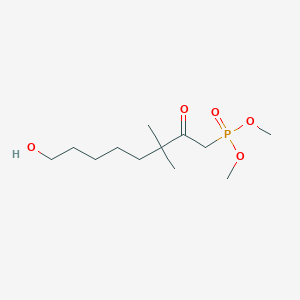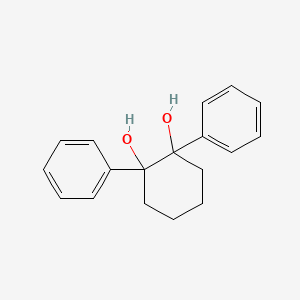
1,2-Cyclohexanediol, 1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanediol, 1,2-diphenyl- is an organic compound characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with two phenyl groups attached to the same carbon atoms as the hydroxyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediol, 1,2-diphenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the dihydroxylation of cyclohexene with osmium tetroxide followed by the addition of phenyl groups can yield the desired compound . Another method involves the reaction of cyclohexanone with phenylmagnesium bromide (Grignard reagent) followed by oxidation .
Industrial Production Methods
In industrial settings, the production of 1,2-cyclohexanediol, 1,2-diphenyl- often involves the use of zeolite catalysts to facilitate the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . These methods are preferred due to their efficiency and the ability to operate under solvent-free conditions, making them environmentally friendly .
化学反応の分析
Types of Reactions
1,2-Cyclohexanediol, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or quinones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces diketones or quinones.
Reduction: Yields cyclohexane derivatives.
Substitution: Results in halogenated or alkylated cyclohexane derivatives.
科学的研究の応用
1,2-Cyclohexanediol, 1,2-diphenyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2-cyclohexanediol, 1,2-diphenyl- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2-Cyclohexanediol: Lacks the phenyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
1,2-Diphenylethane-1,2-diol: Similar structure but with an ethane backbone instead of a cyclohexane ring, leading to different steric and electronic properties.
Uniqueness
1,2-Cyclohexanediol, 1,2-diphenyl- is unique due to the presence of both cyclohexane and phenyl groups, which confer distinct reactivity and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
特性
CAS番号 |
65926-98-9 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
1,2-diphenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C18H20O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(17,20)16-11-5-2-6-12-16/h1-6,9-12,19-20H,7-8,13-14H2 |
InChIキー |
ARWGFDQJEZLQLC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


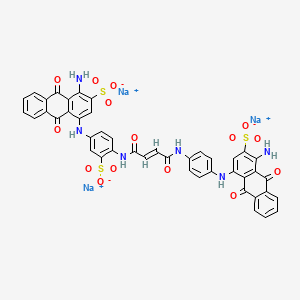
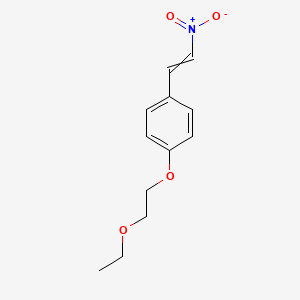
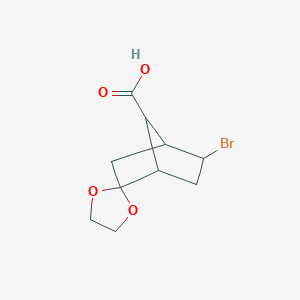
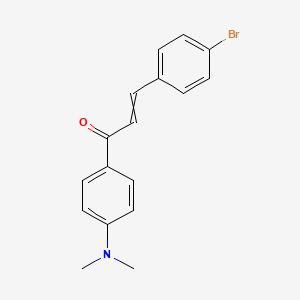
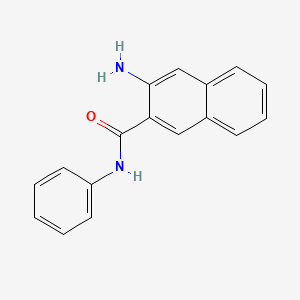
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
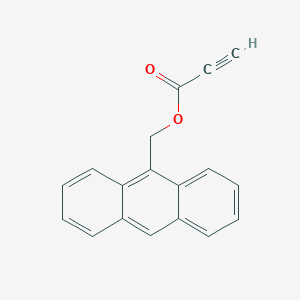
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
